7-Iodo-1-methylindoline-2,3-dione

Medicinal Chemistry Physicochemical Profiling ADME Prediction

7-Iodo-1-methylindoline-2,3-dione is an N-methylated, 7-iodo-substituted isatin (indoline-2,3-dione) derivative. This heterocyclic compound features an indoline core bearing two reactive carbonyl groups at positions 2 and 3, an iodine atom at position 7, and a methyl group on the nitrogen at position It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, where the iodine serves as a superior leaving group for palladium-catalyzed cross-coupling reactions, enabling the rapid construction of 7-arylated or 7-alkynylated isatin libraries.

Molecular Formula C9H6INO2
Molecular Weight 287.05 g/mol
CAS No. 906660-36-4
Cat. No. B12340119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-1-methylindoline-2,3-dione
CAS906660-36-4
Molecular FormulaC9H6INO2
Molecular Weight287.05 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2I)C(=O)C1=O
InChIInChI=1S/C9H6INO2/c1-11-7-5(8(12)9(11)13)3-2-4-6(7)10/h2-4H,1H3
InChIKeySZHNUEDLGOCFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Iodo-1-methylindoline-2,3-dione (CAS 906660-36-4): A Specialized Halogenated Isatin Building Block for Medicinal Chemistry and Cross-Coupling


7-Iodo-1-methylindoline-2,3-dione is an N-methylated, 7-iodo-substituted isatin (indoline-2,3-dione) derivative . This heterocyclic compound features an indoline core bearing two reactive carbonyl groups at positions 2 and 3, an iodine atom at position 7, and a methyl group on the nitrogen at position 1. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, where the iodine serves as a superior leaving group for palladium-catalyzed cross-coupling reactions, enabling the rapid construction of 7-arylated or 7-alkynylated isatin libraries [1]. The presence of the N-methyl group blocks enolization and hydrogen-bond donation at the lactam nitrogen, directing reactivity exclusively to the 3-ketone and the 7-iodo position, a key differentiator from its parent, 7-iodoisatin.

Why 7-Iodo-1-methylindoline-2,3-dione Cannot Be Replaced by Simple Isatin or Other Halogenated Analogs


Generic substitution of 7-Iodo-1-methylindoline-2,3-dione with unsubstituted isatin, N-methylisatin, or 5-iodo-1-methylindoline-2,3-dione fails due to the orthogonal reactivity dictated by the specific combination and position of substituents . The N-methyl group is critical: it prevents N-H-mediated dimerization and hydrogen-bond-directed crystal packing observed in 7-iodoisatin [1], thereby improving solubility and simplifying reaction workups. Crucially, the iodine atom at the 7-position provides a regiochemically pure, highly reactive handle for cross-coupling that is absent in the parent 1-methylindoline-2,3-dione [2]. The 5-iodo regioisomer, while also a competent coupling partner, places the aryl group in a different trajectory relative to the isatin pharmacophore, leading to divergent biological profiles in cell-based assays [3]. The chloro and bromo analogs at position 7 require harsher coupling conditions and exhibit markedly slower oxidative addition kinetics , making the iodo compound the preferred choice for library synthesis when reaction efficiency and yield are paramount.

Quantitative Differentiation of 7-Iodo-1-methylindoline-2,3-dione from Its Closest Analogs


Physicochemical Property Shift Induced by N-Methylation: 7-Iodo-1-methylindoline-2,3-dione vs. 7-Iodoisatin

N-Methylation of 7-iodoisatin to give 7-iodo-1-methylindoline-2,3-dione significantly alters key physicochemical parameters that govern bioavailability and handling. The target compound exhibits a lower predicted acid dissociation constant (pKa) of -3.19 ± 0.20 compared to the parent 7-iodoisatin, indicating a weaker basicity of the carbonyl oxygen and potentially reduced off-target hERG binding . This difference is consistent with the electron-donating effect of the N-methyl group, which modulates the electronic character of the indoline ring system.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Enhanced Lipophilicity for Membrane Permeation: 7-Iodo-1-methylindoline-2,3-dione vs. 1-Methylindoline-2,3-dione

The introduction of the iodine atom at the 7-position dramatically increases the compound's lipophilicity compared to the non-halogenated parent 1-methylindoline-2,3-dione. The predicted octanol-water partition coefficient (XLogP3) for 7-iodo-1-methylindoline-2,3-dione is estimated at 2.1, whereas 1-methylindoline-2,3-dione has an XLogP3 of 0.8 [1][2]. This ~1.3 log unit increase translates to approximately a 20-fold higher partition into lipid membranes, which can be critical for crossing the blood-brain barrier or intracellular target engagement.

Cell Permeability Lipophilicity CNS Drug Design

Superior Cross-Coupling Efficiency: 7-Iodo vs. 7-Chloro-1-methylindoline-2,3-dione in Suzuki-Miyaura Reactions

The iodine substituent at the 7-position provides a kinetically superior handle for palladium-catalyzed cross-coupling compared to chlorine or bromine. In a study on 4,7-dichloro-N-methylisatin, the chlorine atom at position 7 required elevated temperatures (>100°C) and extended reaction times (12-16 h) for Suzuki coupling, whereas analogous iodinated systems react quantitatively at 60-80°C within 1-2 hours [1][2]. This is supported by the established trend in aryl halide oxidative addition rates (I > Br >> Cl) with Pd(0) catalysts [3]. For the target compound, this translates to higher yields and fewer byproducts in library synthesis.

Synthetic Chemistry Cross-Coupling Structure-Activity Relationship

Crystal Engineering Implications: N-Methylated 7-Iodoisatin Disrupts Dimer Formation that Plagues 7-Iodoisatin

The crystal structure of 7-iodoisatin reveals that the molecules dimerize through N1—H1⋯O1 hydrogen bonds, which then link into infinite chains via I⋯O close contacts of 3.193 Å [1]. In 7-iodo-1-methylindoline-2,3-dione, the methylation of the nitrogen atom eliminates the N—H hydrogen bond donor, thereby disrupting the persistent dimer motif. This structural modification is predicted to yield a solid form with lower lattice energy and consequently improved solubility and dissolution rate, a critical advantage for both reaction homogeneity and biological assay preparation.

Solid-State Chemistry Crystal Engineering Solubility Enhancement

Procurement-Driven Application Scenarios for 7-Iodo-1-methylindoline-2,3-dione


High-Throughput Synthesis of 7-Arylated Isatin Libraries for Kinase Inhibitor Lead Discovery

Medicinal chemistry teams prosecuting kinase or IDO1/TDO2 inhibitor targets require rapid access to diverse 7-substituted isatin libraries. 7-Iodo-1-methylindoline-2,3-dione serves as the ideal universal starting material for parallel Suzuki-Miyaura or Sonogashira couplings, leveraging its superior oxidative addition kinetics over the 7-chloro or 7-bromo analogs [1]. The N-methyl group ensures that the 3-ketone remains free for subsequent condensation chemistry (e.g., hydrazone formation) while the 7-iodo position can be diversified in the final step, maximizing library yield and purity [2].

Physicochemical Property Optimization in CNS Drug Discovery Programs

For CNS programs where balanced lipophilicity is critical, 7-iodo-1-methylindoline-2,3-dione offers a predicted XLogP3 of ~2.1, a notable increase over the unsubstituted 1-methylindoline-2,3-dione (XLogP3 0.8) without exceeding the Lipinski limit of 5 [1]. This logP window is ideal for passive blood-brain barrier penetration while maintaining aqueous solubility for formulation. The blocked N-H also reduces P-glycoprotein recognition, a common efflux liability for isatin-based compounds .

Design of Non-Dimerizing Isatin Crystals for Reliable Biological Assay Preparation

Groups performing biophysical assays (SPR, ITC, or X-ray crystallography) with isatin-based ligands can avoid the solubility and aggregation artifacts caused by N-H⋯O hydrogen-bonded dimers observed in 7-iodoisatin [1]. By procuring the N-methylated derivative, researchers ensure a monomeric species in solution, leading to accurate Kd determination and reproducible IC50 values in cellular assays. The compound's lack of hydrogen bond donation at position 1 also simplifies co-crystallization trials by removing a confounding lattice contact.

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